3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide
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Overview
Description
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-hydroxyacetophenone to obtain 5-bromo-2-hydroxyacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to form 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropan-1-one. The final step involves the reaction of this intermediate with N-[(1-phenylcyclopentyl)methyl]amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(5-bromo-2-oxophenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide.
Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanol.
Substitution: Formation of 3-(2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide derivatives.
Scientific Research Applications
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting or modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide
- 3-(5-fluoro-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide
- 3-(5-iodo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide
Uniqueness
The presence of the bromine atom in 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C27H28BrNO2 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide |
InChI |
InChI=1S/C27H28BrNO2/c28-22-13-14-25(30)24(17-22)23(20-9-3-1-4-10-20)18-26(31)29-19-27(15-7-8-16-27)21-11-5-2-6-12-21/h1-6,9-14,17,23,30H,7-8,15-16,18-19H2,(H,29,31) |
InChI Key |
QWWXNEJLFHYGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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